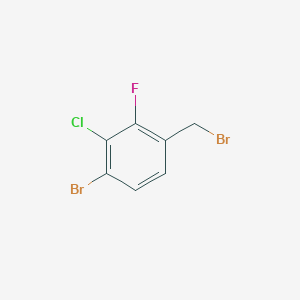

4-Bromo-3-chloro-2-fluorobenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a colorless to pale yellow liquid with a characteristic odor . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .

Synthesis Analysis

The synthesis of 4-Bromo-3-chloro-2-fluorobenzyl bromide is typically achieved by adding sodium bromide or potassium bromide to 3-chloro-2-fluorobenzoic acid . The reaction usually takes place at room temperature and the reaction time is generally short . The product can be obtained through separation and purification .Molecular Structure Analysis

The linear formula of 4-Bromo-3-chloro-2-fluorobenzyl bromide is BrC6H3(F)CH2Br . Its molecular weight is 267.92 . The InChI key is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as a research compound and in the synthesis of catalysts .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzyl bromide has a density of 1.9094g/ml at 25°C . The melting point is 33-36 °C . It is not applicable for flash point .Applications De Recherche Scientifique

Organic Synthesis Applications

Nucleophilic Aromatic Substitution Reactions

Studies have elucidated the mechanism of nucleophilic aromatic substitution reactions, showcasing the impact of different leaving groups (bromide, chloride, and fluoride) on reaction rates. This research has significant implications for designing synthetic routes in organic chemistry, particularly in the context of halogenated compounds like 4-Bromo-3-chloro-2-fluorobenzyl bromide (Crooks & Copley, 1993).

Liquid Crystalline Properties

The synthesis and study of N-(4-Alkoxybenzylidene)-4-halogenoanilines, including compounds related to 4-Bromo-3-chloro-2-fluorobenzyl bromide, have contributed to our understanding of smectic and nematic phases in liquid crystals. This research aids in the development of materials for electronic displays and other applications (Sakagami & Nakamizo, 1980).

Enzyme Catalysis Studies

Dehalogenation Reactions

Investigations into the enzymatic dehalogenation of halobenzoyl-CoA derivatives have revealed insights into the relative leaving group abilities of bromide, chloride, and fluoride. This research is crucial for understanding the biodegradation of halogenated organic compounds in the environment (Reynolds et al., 1988).

Luminescent and Structural Properties in Lanthanide Complexes

Lanthanide Complexes

The synthesis of europium(III), gadolinium(III), and terbium(III) complexes with 4-halobenzoate ligands, including derivatives similar to 4-Bromo-3-chloro-2-fluorobenzyl bromide, has facilitated comparisons of the effect of halogens on their physical chemistry and luminescent properties. This research enhances the design of materials for optical and electronic devices (Monteiro et al., 2015).

Environmental Biodegradation

Hydrolytic Dehalogenation

The study of Alcaligenes denitrificans NTB-1 has provided insights into the hydrolytic dehalogenation of halobenzoates, including 4-bromobenzoate. Understanding the metabolic pathways involved in the degradation of halogenated compounds is vital for environmental remediation efforts (van den Tweel et al., 1987).

Mécanisme D'action

Safety and Hazards

4-Bromo-3-chloro-2-fluorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Irrit. 2 - Skin Corr. 1B . It is a hazardous substance with hazard statements H301 - H314 - H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQFLOWKEMRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluorobenzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

acetonitrile](/img/structure/B2663650.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)